molecular formula C3H9IS B124971 Trimethylsulfonium iodide CAS No. 2181-42-2

Trimethylsulfonium iodide

Cat. No.: B124971
CAS No.: 2181-42-2
M. Wt: 204.08 g/mol
InChI Key: VFJYIHQDILEQNR-UHFFFAOYSA-M
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Description

Trimethylsulfonium iodide is an organic compound with the molecular formula C3H9IS. It is a sulfonium salt commonly used in organic synthesis as a methylating agent. The compound appears as colorless crystals and is known for its role in the Corey-Chaykovsky reaction, where it is used to generate sulfur ylides for the synthesis of epoxides and cyclopropanes .

Scientific Research Applications

Trimethylsulfonium iodide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Trimethylsulfonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides or allylic alcohols . These products are involved in various biochemical pathways, serving as precursors for more complex molecules or participating in subsequent reactions.

Result of Action

The primary result of this compound’s action is the formation of epoxides or allylic alcohols from carbonyl compounds . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the compound’s reactivity suggests that it might be sensitive to conditions such as pH and temperature.

Safety and Hazards

Trimethylsulfonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Trimethylsulfonium iodide has been investigated for use in photovoltaic applications . It has been used in the development of moisture-stable perovskite solar cells . The research revealed that trimethylsulfonium lead triiodide (TMSPbI3) exhibited a relatively large optical band gap and high absorption coefficient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium iodide can be synthesized by treating dimethyl sulfide with iodomethane. The reaction proceeds as follows:

(CH3)2S+CH3I(CH3)3S+I(CH_3)_2S + CH_3I \rightarrow (CH_3)_3S^+I^- (CH3​)2​S+CH3​I→(CH3​)3​S+I−

This reaction typically occurs under mild conditions and results in the formation of this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same basic principles but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the ability to form sulfur ylides under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the formation of three-membered ring structures such as epoxides and cyclopropanes .

Properties

IUPAC Name

trimethylsulfanium;iodide
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InChI

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFJYIHQDILEQNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IS
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Related CAS

676-84-6 (Parent)
Record name Trimethylsulfonium iodide
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DSSTOX Substance ID

DTXSID30883803
Record name Sulfonium, trimethyl-, iodide (1:1)
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Molecular Weight

204.08 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Trimethylsulfonium iodide
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CAS No.

2181-42-2
Record name Trimethylsulfonium iodide
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Record name Trimethylsulfonium iodide
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Record name Trimethylsulfonium iodide
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Record name Sulfonium, trimethyl-, iodide (1:1)
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Record name Trimethylsulphonium iodide
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Record name TRIMETHYLSULFONIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsulfonium iodide
Reactant of Route 2
Trimethylsulfonium iodide
Customer
Q & A

A: Trimethylsulfonium iodide (TMSI) has the molecular formula C3H9SI and a molecular weight of 198.10 g/mol. [, , ]

A: TMSI acts as a surface modifier for perovskite solar cells, forming a moisture-resistant layer that impedes water penetration and enhances device stability. []

A: Yes, unlike organic ammonium salts, which degrade quickly due to their protic nature, the aprotic structure of TMSI makes it more resistant to moisture, leading to improved long-term stability in perovskite solar cells. []

A: TMSI acts as a reagent in the presence of a base, generating a sulfonium ylide. This ylide then reacts with aldehydes to form epoxides. [, , ]

A: In reactions of benzophenone with TMSI and solid potassium hydroxide in acetonitrile, the solvent acts as a phase-transfer catalyst. Acetonitrile facilitates the transport of the base from the solid KOH to the reaction medium, where it reacts with TMSI to form the reactive ylide intermediate. []

A: TMSI facilitates the conversion of intermediates formed from the reaction of 2-hydroxyphenylmethanones and 1-chloro-1-(benzotriazol-1-yl)alkanes into oxiranes. These oxiranes are then further transformed into the desired 3-hydroxymethylbenzofurans or their dihydro derivatives. []

A: Yes, TMSI plays a crucial role in forming triazapentalenes and furans through its reaction with intermediates derived from acylacetylenes and benzotriazole. []

A: TMSI is employed to generate an oxiranyl side chain in a precursor molecule during the multi-step synthesis of DB[a,l]PDE, ultimately enabling the stereoselective preparation of both the syn- and anti-isomers of these metabolites. []

A: The mutagenicity of DB[a,l]PDE, synthesized using TMSI, was evaluated in various biological systems, including bacterial strains and mammalian cells. Results indicated that these dihydrodiol epoxides exhibited significant mutagenic potency, exceeding that of previously studied analogues. This finding suggests a potential link between these metabolites and the potent carcinogenicity of DB[a,l]P. []

A: While the provided research abstracts do not explicitly mention computational studies on TMSI itself, they highlight its use in synthesizing compounds that are likely subjects of computational investigations. For example, the synthesized dihydrodiol epoxides of dibenzo[a,l]pyrene are strong candidates for computational modeling to understand their interactions with DNA and their role in carcinogenesis. []

A: Studies comparing the effects of SC-0224 (which contains a trimethylsulfonium group) and glyphosate on duckweed revealed that SC-0224 caused more significant increases in free amino acid levels. The effects of SC-0224 were comparable to those of this compound (TMS-I). This suggests that the trimethylsulfonium moiety in SC-0224 contributes to its herbicidal action, potentially by disrupting amino acid biosynthesis or metabolism. []

A: The aprotic nature of TMSI makes it highly resistant to moisture compared to protic organic ammonium salts, leading to enhanced stability and longevity of perovskite solar cells. This characteristic is crucial for practical applications of these devices in humid environments. []

A: Researchers employed various analytical techniques, including X-ray diffraction (XRD) [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (not explicitly mentioned but likely used), and thin-layer chromatography (TLC) [], to characterize TMSI and its reaction products in different studies.

A: Research is exploring alternatives to lead in perovskite solar cells due to its toxicity. One study investigated gold or silver combined with bismuth, and silver by itself, as potential substitutes. While the conductivities of these materials were promising, their solar cell efficiencies were low compared to lead-based perovskites. Further research is needed to improve their performance and viability as replacements for lead. []

A: Early research in the early 20th century investigated the effects of TMSI and related onium compounds on the autonomic nervous system. Studies found that these compounds, including TMSI, exhibited varying degrees of “muscarine” and "nicotine" like actions, indicating their ability to interact with cholinergic receptors. Furthermore, TMSI was found to possess curare-like activity, suggesting an effect on neuromuscular junctions. These findings highlight the historical significance of TMSI in understanding the structure-activity relationships of onium compounds and their pharmacological effects. []

A: The research on TMSI showcases interdisciplinary collaborations spanning organic chemistry, materials science, and chemical engineering. For instance, the development of TMSI-modified perovskite solar cells necessitates expertise in synthetic chemistry for material preparation, materials characterization techniques to understand its impact on device performance, and engineering principles for device fabrication and optimization. This exemplifies how TMSI research fosters cross-disciplinary synergy to advance technological applications. [, ]

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